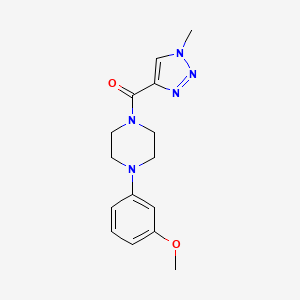![molecular formula C25H31N5O8S3 B2594863 (Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 865173-98-4](/img/structure/B2594863.png)
(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods. For instance, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using methods like DFT/6–311++G (d,p). The HOMO, LUMO, and MESP plots of the molecule can be plotted to describe its nature and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be analyzed using various methods. For instance, the UV spectra can be calculated by using TDDFT on the optimized geometry .Scientific Research Applications
Crystal Structure Analysis
The study by Faizi et al. (2016) on the crystal structure of a piperazine-related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), highlights the significance of crystallography in understanding the conformation and molecular geometry of complex molecules. The research details how the piperazine ring adopts a chair conformation, providing insights into molecular interactions and stability, which is crucial for the development of pharmaceuticals and materials science (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial and Biological Activities
Several studies focus on the synthesis and biological evaluation of compounds containing piperazine and benzothiazole, indicating a strong interest in their potential as antimicrobial and anticancer agents. For example, Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles with considerable antibacterial activity. This research underscores the role of such compounds in developing new antimicrobial agents, which is essential in addressing the growing concern of antibiotic resistance (Patel & Agravat, 2009).
Drug Design and Synthesis
Research by Rehman et al. (2018) on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids for evaluating them as anticancer agents exemplifies the application of these molecules in drug design. The study highlights the process of synthesizing compounds with potential anticancer activity, demonstrating the compound's relevance in medicinal chemistry and pharmacology (Rehman et al., 2018).
Antibacterial and Antifungal Properties
The work by Shafi, Rajesh, and Senthilkumar (2021) on synthesizing new benzothiazole derivatives substituted with piperidine for biological evaluation indicates a continuing interest in these compounds for their antibacterial and antifungal properties. This research underscores the importance of developing new compounds to combat various microbial infections, contributing to the broader field of antimicrobial research (Shafi, Rajesh, & Senthilkumar, 2021).
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O8S3/c1-3-37-16-15-30-21-10-9-20(40(26,33)34)17-22(21)39-24(30)27-23(31)18-5-7-19(8-6-18)41(35,36)29-13-11-28(12-14-29)25(32)38-4-2/h5-10,17H,3-4,11-16H2,1-2H3,(H2,26,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLCGGBENVPERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2594780.png)
![2-[(2-Fluorophenyl)sulfonyl]acetamide](/img/structure/B2594781.png)
![2,3-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2594782.png)
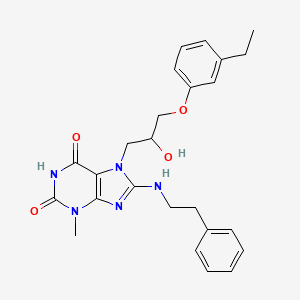
![3,4,7,9-tetramethyl-1-(3-oxobutan-2-yl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594785.png)
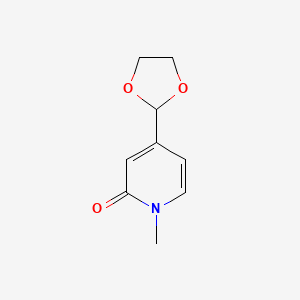
![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)
![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2594791.png)

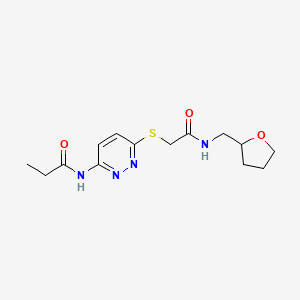
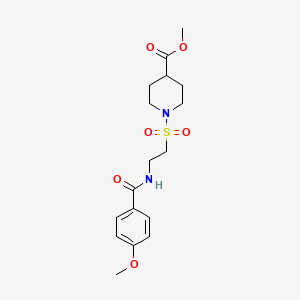
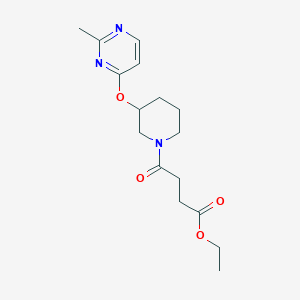
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2594802.png)
